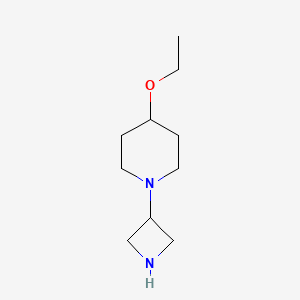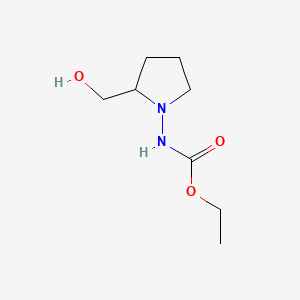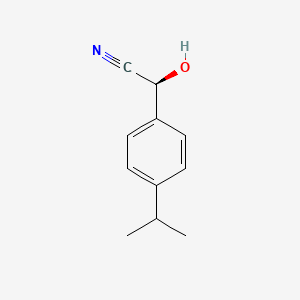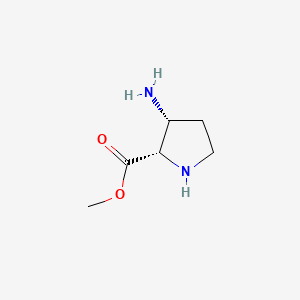![molecular formula C8H11NO2 B574102 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one CAS No. 181956-63-8](/img/structure/B574102.png)
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines elements of pyridine and oxazine rings, making it a versatile scaffold for the development of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a catalytic method using metal-organic frameworks has been reported to facilitate the preparation of similar tetrahydropyrido compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and scalability. This often includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrido-oxazine scaffold.
Aplicaciones Científicas De Investigación
Chemistry: As a versatile building block for synthesizing complex molecules.
Biology: For studying enzyme interactions and cellular pathways.
Medicine: As a potential lead compound for developing new drugs, particularly in oncology.
Industry: In the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism by which 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.
Tetrahydropyrido[2,3-d]pyrimidines: Used in various biological applications.
Uniqueness
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one stands out due to its unique combination of pyridine and oxazine rings, which provides a distinct scaffold for drug development
Propiedades
Número CAS |
181956-63-8 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.181 |
Nombre IUPAC |
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one |
InChI |
InChI=1S/C8H11NO2/c10-8-1-2-9-3-4-11-6-7(9)5-8/h1-2,7H,3-6H2 |
Clave InChI |
CBWRCECSCCECLJ-UHFFFAOYSA-N |
SMILES |
C1COCC2N1C=CC(=O)C2 |
Sinónimos |
Pyrido[2,1-c][1,4]oxazin-8(1H)-one, 3,4,9,9a-tetrahydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








